molecular formula C14H15N5OS B280008 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B280008
M. Wt: 301.37 g/mol
InChI Key: DBVIMIMAFWRJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of specific enzymes and proteins that are involved in the inflammatory response, tumor growth, and bacterial growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of topoisomerase II, which is a protein that is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the growth of various cancer cell lines. It also exhibits antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to selectively target specific enzymes and proteins, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and bacterial infections. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and antibacterial properties of this compound. Finally, the potential toxicity of this compound should be further investigated to determine its safety and suitability for use in clinical trials.

Synthesis Methods

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 1,3-dimethyl-5-amino-1H-pyrazole with 2-methoxybenzaldehyde and thiourea in the presence of a catalyst. The resulting compound has a molecular weight of 347.4 g/mol and a melting point of 238-240°C.

Scientific Research Applications

The potential therapeutic applications of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been explored in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs.

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H15N5OS/c1-9-8-11(18(2)17-9)13-15-16-14(21)19(13)10-6-4-5-7-12(10)20-3/h4-8H,1-3H3,(H,16,21)

InChI Key

DBVIMIMAFWRJIL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3OC)C

Canonical SMILES

CC1=NN(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3OC)C

Origin of Product

United States

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